Jaspaquinol
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Overview
Description
Jaspaquinol is a monocyclic diterpene-benzenoid compound known for its significant biological activities. It has been studied for its effects on the viability of normal and malignant bladder epithelial cell lines . This compound is part of a broader class of hydroquinone meroterpenoids, which are known for their diverse biological activities .
Preparation Methods
The synthesis of jaspaquinol involves multiple steps. One synthetic route utilizes a difunctional terpene derivative containing different leaving groups, facilitating the selective introduction of the cyclohexenyl and benzenoid fragments . Another method involves the electrophilic alkylation of hydroquinone with allyl alcohols, catalyzed by acids . Industrial production methods often focus on optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
Jaspaquinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are important intermediates in many biological processes.
Reduction: Reduction of this compound can lead to the formation of hydroquinones, which have significant antioxidant properties.
Substitution: Electrophilic substitution reactions are common, where this compound reacts with electrophiles to form substituted derivatives.
Common reagents used in these reactions include acids for catalysis, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Major products formed from these reactions include various hydroquinone derivatives and substituted benzenoids.
Scientific Research Applications
Jaspaquinol has been extensively studied for its antiproliferative activities. It has shown significant effects on the viability of normal and malignant bladder epithelial cell lines . Additionally, this compound and its derivatives have been investigated for their potential use in treating various cancers due to their ability to inhibit tumor growth . In the field of chemistry, this compound serves as a valuable intermediate for synthesizing other biologically active compounds .
Mechanism of Action
The mechanism of action of jaspaquinol involves its interaction with cellular pathways that regulate cell proliferation and apoptosis. This compound targets specific molecular pathways, leading to the inhibition of cell growth and induction of programmed cell death in malignant cells . The exact molecular targets and pathways are still under investigation, but it is believed that this compound interferes with key signaling molecules involved in cell cycle regulation.
Comparison with Similar Compounds
Jaspaquinol is unique among hydroquinone meroterpenoids due to its specific structure and biological activities. Similar compounds include:
- Geranylhydroquinone
- Farnesylhydroquinone
- Metachromin V
- Alliodorol
These compounds share a similar hydroquinone core but differ in their side chains and biological activities
Properties
Molecular Formula |
C26H38O2 |
---|---|
Molecular Weight |
382.6 g/mol |
IUPAC Name |
2-[(2E,6E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,6-dienyl]benzene-1,4-diol |
InChI |
InChI=1S/C26H38O2/c1-19(11-13-22-18-23(27)14-16-25(22)28)8-6-9-20(2)12-15-24-21(3)10-7-17-26(24,4)5/h9,11,14,16,18,27-28H,6-8,10,12-13,15,17H2,1-5H3/b19-11+,20-9+ |
InChI Key |
KUTRNQZRJBENDY-ZQYJZOSASA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)CC/C(=C/CC/C(=C/CC2=C(C=CC(=C2)O)O)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)CCC(=CCCC(=CCC2=C(C=CC(=C2)O)O)C)C |
Synonyms |
jaspaquinol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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